2-Methylpropyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate
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Overview
Description
2-Methylpropyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture for weed control due to their selective action against broadleaf weeds while leaving grasses relatively unaffected .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recovered and recycled is also common to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid and 2-methylpropanol.
Reduction: 2-Methylpropyl 5-(2,4-dichlorophenoxy)-2-aminobenzoate.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-Methylpropyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has several applications in scientific research:
Mechanism of Action
The compound acts as a herbicide by mimicking the action of natural plant hormones called auxins. It disrupts the normal growth processes of weeds, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and pathways involved in cell division and elongation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar herbicidal properties.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Similar in structure and function, used for controlling broadleaf weeds.
Uniqueness
2-Methylpropyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is unique due to its specific ester structure, which can influence its solubility, stability, and interaction with biological targets compared to other phenoxy herbicides .
Properties
CAS No. |
57729-03-0 |
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Molecular Formula |
C17H15Cl2NO5 |
Molecular Weight |
384.2 g/mol |
IUPAC Name |
2-methylpropyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C17H15Cl2NO5/c1-10(2)9-24-17(21)13-8-12(4-5-15(13)20(22)23)25-16-6-3-11(18)7-14(16)19/h3-8,10H,9H2,1-2H3 |
InChI Key |
ZTDSOTUGZCBMMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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